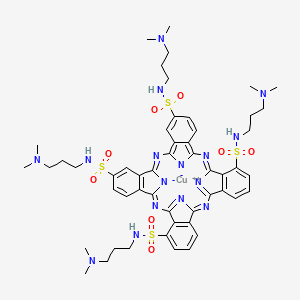
Copper, (N,N',N'',N'''-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, (N,N’,N’‘,N’‘’-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- is a complex copper-based coordination compound It features a phthalocyanine core with four sulfonamide groups and four dimethylamino propyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper, (N,N’,N’‘,N’‘’-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- typically involves the coordination of copper ions with the phthalocyanine ligand. The reaction conditions often include:
Solvents: Common solvents used are dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at elevated temperatures, around 150-200°C.
Catalysts: Sometimes, catalysts like pyridine or imidazole are used to facilitate the coordination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Copper, (N,N’,N’‘,N’‘’-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The sulfonamide and dimethylamino groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions for substitution reactions often involve acidic or basic environments, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) species, while reduction may produce copper(I) species.
科学的研究の応用
Copper, (N,N’,N’‘,N’‘’-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation-reduction reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of copper ions with the phthalocyanine ligand. This coordination enhances the compound’s stability and reactivity. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can damage cellular structures. In catalysis, the copper center facilitates electron transfer processes, making it an effective catalyst for various reactions.
類似化合物との比較
Similar Compounds
Copper phthalocyanine: A simpler compound with a similar phthalocyanine core but without the sulfonamide and dimethylamino groups.
Copper(II) sulfate: A common copper compound used in various applications but lacks the complex structure of the phthalocyanine derivative.
Copper(II) acetate: Another copper compound with different ligands and applications.
Uniqueness
The uniqueness of copper, (N,N’,N’‘,N’‘’-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- lies in its complex structure, which imparts unique properties such as enhanced stability, reactivity, and potential for diverse applications in various fields.
特性
CAS番号 |
67689-49-0 |
|---|---|
分子式 |
C52H64CuN16O8S4 |
分子量 |
1233.0 g/mol |
IUPAC名 |
copper;5-N,17-N,25-N,33-N-tetrakis[3-(dimethylamino)propyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28,30,32,34-nonadecaene-5,17,25,33-tetrasulfonamide |
InChI |
InChI=1S/C52H64N16O8S4.Cu/c1-65(2)27-11-23-53-77(69,70)33-19-21-35-39(31-33)49-57-45(35)61-51-43-37(15-9-17-41(43)79(73,74)55-25-13-29-67(5)6)47(63-51)59-48-38-16-10-18-42(80(75,76)56-26-14-30-68(7)8)44(38)52(64-48)62-46-36-22-20-34(32-40(36)50(58-46)60-49)78(71,72)54-24-12-28-66(3)4;/h9-10,15-22,31-32,53-56H,11-14,23-30H2,1-8H3;/q-2;+2 |
InChIキー |
KZJQVCACFXAAEO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)NCCCN(C)C)C8=C5C=CC=C8S(=O)(=O)NCCCN(C)C)C9=C4C(=CC=C9)S(=O)(=O)NCCCN(C)C.[Cu+2] |
物理的記述 |
Water or Solvent Wet Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


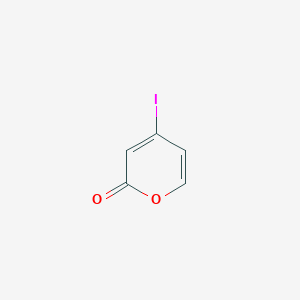


![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)

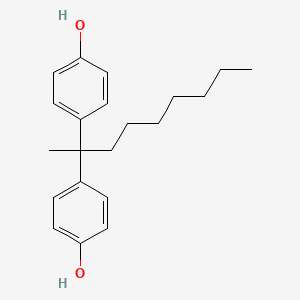

![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)
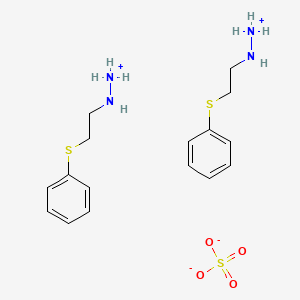
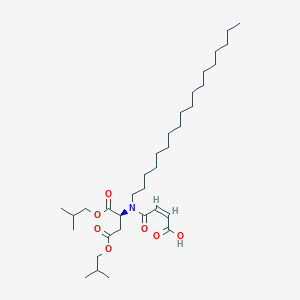
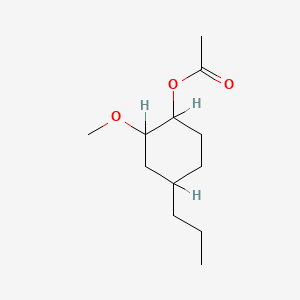
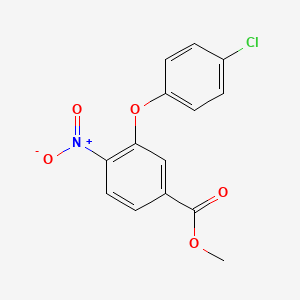
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)
